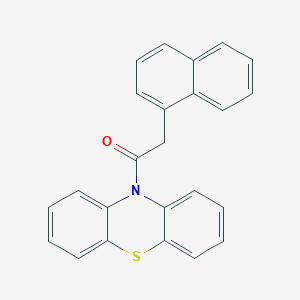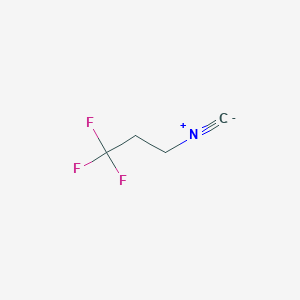
1,1,1-Trifluoro-3-isocyanopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-isocyanopropane is an organic compound characterized by the presence of trifluoromethyl and isocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-isocyanopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-chloropropane with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:
CF3CH2CH2Cl+NaOCN→CF3CH2CH2NCO+NaCl
The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-3-isocyanopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, toluene.
Catalysts: Tertiary amines, organotin compounds.
Major Products Formed:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-isocyanopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-3-isocyanopropane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Amines, alcohols, thiols on target molecules.
Pathways: Formation of ureas, carbamates, and thiocarbamates through nucleophilic addition reactions.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-isocyanopropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but contains an iodine atom instead of an isocyanate group. It is used in different synthetic applications and has distinct reactivity.
1,1,1-Trifluoro-3-chloropropane: Precursor in the synthesis of this compound. It is less reactive and used in different contexts.
1,1,1-Trifluoro-3,3-dimethoxypropane: Contains dimethoxy groups instead of an isocyanate group, leading to different chemical properties and applications.
Uniqueness: The presence of both trifluoromethyl and isocyanate groups in this compound imparts unique reactivity and stability, making it a versatile compound in synthetic organic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C4H4F3N |
|---|---|
Peso molecular |
123.08 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-isocyanopropane |
InChI |
InChI=1S/C4H4F3N/c1-8-3-2-4(5,6)7/h2-3H2 |
Clave InChI |
FSRQSFQXULPTIC-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


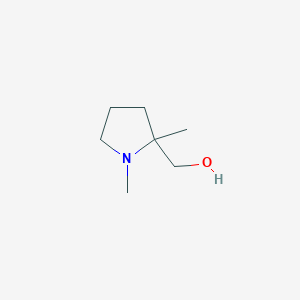

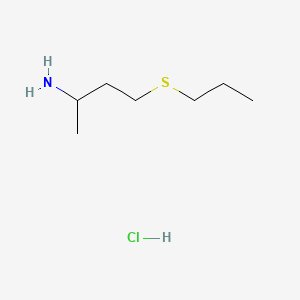
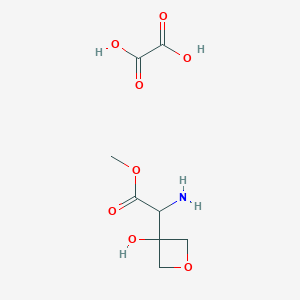
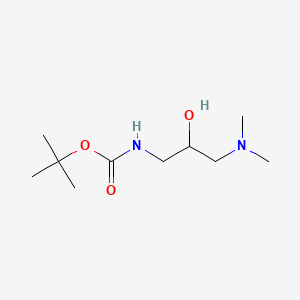
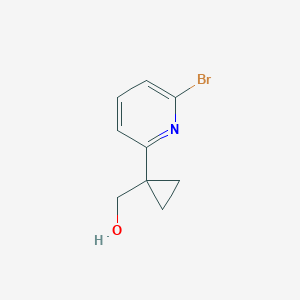
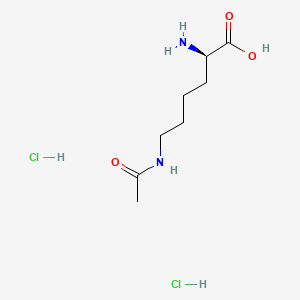
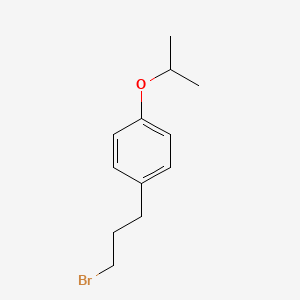
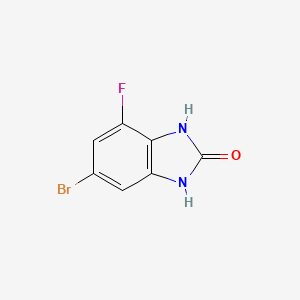
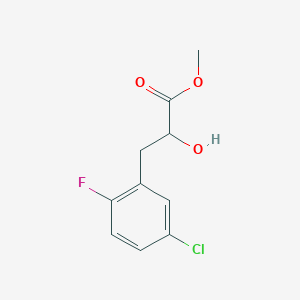
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
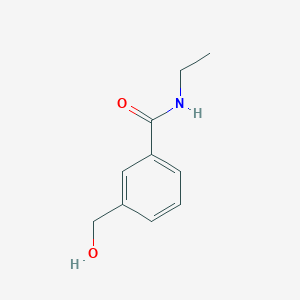
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
